2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile
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Overview
Description
2-[(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)METHYL]BENZONITRILE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)METHYL]BENZONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced via a nucleophilic aromatic substitution reaction using a suitable nitrile precursor.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
2-[(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)METHYL]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies to understand its effects on various biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-CHLOROBENZYL CHLORIDE: A related compound with a similar chlorophenyl group.
4-{[(4-CHLOROPHENYL)THIO]METHYL}BENZONITRILE: Another compound with a similar benzonitrile moiety.
Uniqueness
2-[(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)METHYL]BENZONITRILE is unique due to its combination of a thiazolidine ring, chlorophenyl group, and benzonitrile moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C27H21ClN2O4S |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
2-[[4-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C27H21ClN2O4S/c1-2-33-24-13-19(9-12-23(24)34-17-21-6-4-3-5-20(21)15-29)14-25-26(31)30(27(32)35-25)16-18-7-10-22(28)11-8-18/h3-14H,2,16-17H2,1H3/b25-14- |
InChI Key |
RDCTYZJYBMHNMY-QFEZKATASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4C#N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4C#N |
Origin of Product |
United States |
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